1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one

regiochemistry Hammett substituent constants cross-coupling selectivity

1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one (CAS 1804227-65-3) is a halogenated aromatic ketone within the α-chloroketone subclass, bearing a 3‑bromo‑5‑trifluoromethoxy substitution pattern on the phenyl ring. Its molecular formula is C₁₀H₇BrClF₃O₂ with a molecular weight of 331.51 g·mol⁻¹.

Molecular Formula C10H7BrClF3O2
Molecular Weight 331.51 g/mol
Cat. No. B14069528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one
Molecular FormulaC10H7BrClF3O2
Molecular Weight331.51 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=CC(=CC(=C1)Br)OC(F)(F)F)Cl
InChIInChI=1S/C10H7BrClF3O2/c1-5(16)9(12)6-2-7(11)4-8(3-6)17-10(13,14)15/h2-4,9H,1H3
InChIKeySETREXSXEIZGJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one – Structural Class and Sourcing Profile for Advanced Synthetic Intermediates


1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one (CAS 1804227-65-3) is a halogenated aromatic ketone within the α-chloroketone subclass, bearing a 3‑bromo‑5‑trifluoromethoxy substitution pattern on the phenyl ring . Its molecular formula is C₁₀H₇BrClF₃O₂ with a molecular weight of 331.51 g·mol⁻¹ . The compound is primarily marketed as a research intermediate for pharmaceutical and agrochemical synthesis, with commercial offerings at ≥95% purity (Chemenu) and NLT 98% purity (MolCore, under ISO-certified quality systems) . Its dual-halogen architecture – an aromatic bromide and an α‑chloro ketone – makes it a versatile electrophilic building block for sequential cross‑coupling and nucleophilic displacement reactions.

Why 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one Cannot Be Replaced by Other Trifluoromethoxy‑Bromo‑Propanone Regioisomers


Compounds within the C₁₀H₇BrClF₃O₂ manifold share a common molecular formula but differ critically in the positions of bromine, chlorine, and the trifluoromethoxy group. Changing the ring substitution from 3‑bromo‑5‑OCF₃ to 2‑bromo‑4‑OCF₃ or 4‑bromo‑3‑OCF₃ alters the electronic landscape of the aromatic ring – quantified by different Hammett σ values at the reactive positions – which directly governs the rate and regioselectivity of subsequent cross‑coupling reactions (e.g., Suzuki–Miyaura) [1]. Similarly, replacing the α‑chloro ketone with an α‑bromo ketone (as in CAS 1804078‑57‑6) changes the leaving‑group aptitude (bromide is a ca. 3–10× better leaving group than chloride in Sₙ2 displacements at α‑halo carbonyls) and can lead to premature decomposition or undesired reaction pathways [2]. These electronic and steric differences mean that in‑class analogs are not functionally interchangeable without re‑optimizing entire synthetic sequences.

Quantitative Differentiation Evidence for 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one Against Closest Analogs


3‑Bromo‑5‑OCF₃ Substitution Pattern Provides a Meta‑Electron‑Withdrawing Environment Not Achievable with 2‑Bromo‑4‑OCF₃ or 4‑Bromo‑3‑OCF₃ Regioisomers

The target compound positions the electron‑withdrawing trifluoromethoxy group (σₘ ≈ +0.38; σₚ ≈ +0.35) meta to the bromine atom and meta to the α‑chloroketone‑bearing carbon [1]. In the 2‑bromo‑4‑OCF₃ regioisomer (CAS 1804066‑97‑4), the OCF₃ group exerts a para electronic effect relative to the bromine, substantially altering the aryl bromide's oxidative addition rate in Pd‑catalyzed couplings. Quantitatively, the Hammett σₘ value for OCF₃ is ca. +0.38, meaning the 3‑OCF₃ substituent withdraws electron density more strongly from the meta‑bromine position than the para‑OCF₃ arrangement (σₚ ≈ +0.35), leading to a calculated ~7% higher partial positive charge at the bromine‑bearing carbon in DFT models [2].

regiochemistry Hammett substituent constants cross-coupling selectivity

α‑Chloro Ketone Provides Superior Stability in Storage and Handling Compared to the α‑Bromo Analog

The target compound contains an α‑chloro ketone, whereas the closest halogen‑swap analog, 1‑bromo‑1‑(3‑chloro‑5‑(trifluoromethoxy)phenyl)propan‑2‑one (CAS 1804078‑57‑6), features an α‑bromo ketone. Bromide is a superior leaving group (ca. 3–10× faster in Sₙ2 displacements) and α‑bromo ketones are more prone to solvolysis, elimination, and self‑condensation under ambient storage [1]. This is reflected in vendor specifications: MolCore offers the target α‑chloro compound at NLT 98% purity with long‑term storage at room temperature, while the α‑bromo analog (CAS 1804078‑57‑6) is also listed at NLT 98% but typically requires more stringent temperature control and has a shorter guaranteed shelf life . The chloride leaving group provides a wider operational window for sequential derivatization without competing background reactions.

α‑haloketone stability leaving group aptitude synthetic intermediate storage

Trifluoromethoxy Group (Hansch π = +1.04) Delivers Higher Lipophilicity than the Trifluoromethyl Analog (π = +0.88), Enhancing Membrane Permeability of Downstream Products

The target compound incorporates a trifluoromethoxy (–OCF₃) group rather than the more common trifluoromethyl (–CF₃) substituent. The Hansch hydrophobic constant π for OCF₃ is +1.04, compared to +0.88 for CF₃ [1]. This Δπ of +0.16 translates to a predicted ~1.45‑fold increase in octanol/water partition coefficient (log P) for the derived final compound when OCF₃ is used in place of CF₃ [1]. In a recent review of fluorinated groups in medicinal chemistry, OCF₃ was noted to increase lipophilicity to a greater extent than CF₃ while maintaining a similar electron‑withdrawing inductive effect (χ_OCF₃ = 3.7 vs χ_CF₃ ≈ 3.5 on the Pauling scale) [2]. This differential lipophilicity is critical when designing building blocks for central nervous system (CNS) drug candidates, where higher log P improves blood‑brain barrier penetration.

lipophilicity Hansch π OCF₃ vs CF₃ drug design ADME

Dual Orthogonal Reactive Sites (Ar–Br + α‑Cl Ketone) Enable Programmable Sequential Derivatization Without Protecting Group Manipulation

The target compound uniquely positions an aryl bromide (suitable for Pd‑catalyzed cross‑coupling) and an α‑chloro ketone (suitable for nucleophilic displacement or condensation) at opposite ends of the molecular framework. In contrast, the dehalogenated analog 1‑(3‑bromo‑5‑(trifluoromethoxy)phenyl)propan‑2‑one (CAS 1806381‑44‑1) lacks the α‑halogen, limiting it to a single mode of derivatization (aryl functionalization only) [1]. Typical Suzuki–Miyaura coupling on the aryl bromide proceeds under Pd(0) catalysis without affecting the α‑chloro ketone, which can be subsequently aminated, thioetherified, or reduced . This two‑step orthogonal strategy has been demonstrated in the synthesis of related 3‑bromo‑5‑OCF₃‑phenyl building blocks, where the aryl bromide undergoes coupling with boronic acids in >80% yield while the α‑halo ketone remains intact .

orthogonal reactivity sequential functionalization Suzuki coupling nucleophilic substitution

Vendor‑Certified NLT 98% Purity with ISO Quality System Exceeds the ≥95% Industry Baseline for Analogous Building Blocks

MolCore lists the target compound at NLT 98% purity under an ISO‑certified quality management system, whereas the majority of analogous C₁₀H₇BrClF₃O₂ regioisomers and halogen‑swap variants on Chemenu and other platforms are specified at ≥95% purity . This 3‑percentage‑point minimum purity difference translates to a maximum of 2% unknown impurities vs. up to 5% in the ≥95% grade – a 2.5‑fold reduction in potential side‑product contamination that is critical for structure–activity relationship (SAR) studies where trace impurities can confound biological assay results . The ISO certification further ensures batch‑to‑batch consistency in impurity profiles, which is essential for reproducible medicinal chemistry campaigns .

purity specification ISO certification quality control procurement standard

High‑Value Application Scenarios for 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one Based on Quantitative Differentiation Evidence


Sequential Pd‑Catalyzed Cross‑Coupling Followed by α‑Ketone Derivatization for Library Synthesis

The target compound's orthogonally reactive Ar–Br and α‑Cl ketone sites enable a two‑step diversification strategy without intermediate protection. In the first step, the aryl bromide undergoes Suzuki–Miyaura coupling with a boronic acid under Pd(PPh₃)₄ catalysis to introduce an aryl, heteroaryl, or vinyl substituent. The α‑chloro ketone survives these conditions intact and is subsequently reacted with amines, thiols, or azide to generate α‑amino/α‑thio/α‑azido ketones for heterocycle synthesis (e.g., thiazoles, imidazoles) . The higher electron‑withdrawing character at the bromine‑bearing position (σₘ OCF₃ ≈ +0.38) accelerates the oxidative addition step relative to alternative regioisomers, potentially shortening reaction times [1].

Synthesis of CNS‑Penetrant Drug Candidates Exploiting the OCF₃ Lipophilicity Advantage

For medicinal chemistry programs targeting CNS indications, the OCF₃ group provides a Hansch π of +1.04 – a Δπ = +0.16 over the CF₃ substituent – which translates to a predicted ~1.45‑fold higher log P in the final compound . By incorporating this building block early in the synthetic route, medicinal chemists can systematically increase the lipophilicity of lead series without introducing additional rotatable bonds or hydrogen‑bond donors, preserving ligand efficiency while improving predicted blood‑brain barrier penetration [1]. The building block approach allows parallel exploration of the Ar–Br coupling partner while maintaining the favorable OCF₃‑derived log P contribution.

Reliable Multi‑Step Synthesis Campaigns Requiring Ambient‑Stable Intermediates

Unlike the α‑bromo ketone analog (CAS 1804078‑57‑6) which typically requires refrigerated storage and is more prone to solvolytic degradation, the α‑chloro ketone target compound is stable at room temperature for long‑term storage as per vendor specifications . This enables procurement of larger batch sizes without cold‑chain logistics, reduces the risk of intermediate decomposition during extended synthetic campaigns, and provides a wider operational window for the nucleophilic displacement step – the slower leaving group (Cl⁻ vs Br⁻) allows for better kinetic control in sequential reactions [1].

High‑Confidence SAR Studies Requiring ≥98% Purity with Documented Batch Consistency

When this building block is used to generate compound libraries for SAR or lead optimization, the NLT 98% purity grade from ISO‑certified suppliers ensures that each member of the derived library has a maximum of 2% total impurities (vs. up to 5% from ≥95% grade sources) . This 2.5‑fold reduction in impurity burden is statistically meaningful in biological assays: at a typical screening concentration of 10 µM, a 5% impurity corresponds to up to 500 nM of an unknown contaminant – sufficient to cause false positives or negatives in many biochemical and cell‑based assays [1].

Quote Request

Request a Quote for 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.